molecular formula C9H4F2O2 B14450816 2,2-Difluoro-1H-indene-1,3(2H)-dione CAS No. 76185-13-2

2,2-Difluoro-1H-indene-1,3(2H)-dione

Cat. No.: B14450816
CAS No.: 76185-13-2
M. Wt: 182.12 g/mol
InChI Key: ORFXWUQTYBXJFF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:

    Fluorination of Indene: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization Reactions: Involving the formation of the indene ring structure followed by fluorination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of reagents and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction may produce dihydroindene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1H-indene-1,3(2H)-dione
  • 1,2-Difluoroindene
  • 2,2-Difluoro-1H-indene-1,3-dione

Uniqueness

2,2-Difluoro-1H-indene-1,3(2H)-dione is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other indene derivatives and potentially more versatile in various applications.

Properties

CAS No.

76185-13-2

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

2,2-difluoroindene-1,3-dione

InChI

InChI=1S/C9H4F2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H

InChI Key

ORFXWUQTYBXJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(F)F

Origin of Product

United States

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